4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
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Overview
Description
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a 4-chloro substituent on the benzimidamide core and a 2,4-dichlorobenzoyl group attached via an oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide typically involves the reaction of 4-chlorobenzimidamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 4-chlorobenzimidamide and 2,4-dichlorobenzoic acid.
Scientific Research Applications
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: A related compound with similar structural features but different functional groups.
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzamide: Another compound with a similar core structure but different substituents.
Uniqueness
4-Chloro-N-((2,4-dichlorobenzoyl)oxy)benzimidamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H9Cl3N2O2 |
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Molecular Weight |
343.6 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-6-5-10(16)7-12(11)17/h1-7H,(H2,18,19) |
InChI Key |
ONMJCLPUHLOIPE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl |
Origin of Product |
United States |
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